molecular formula C13H21ClN2O B131903 Prilocaine hydrochloride CAS No. 878791-35-6

Prilocaine hydrochloride

Cat. No.: B131903
CAS No.: 878791-35-6
M. Wt: 256.77 g/mol
InChI Key: BJPJNTKRKALCPP-UHFFFAOYSA-N
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Description

Prilocaine hydrochloride (CAS 1786-81-8), a local anesthetic of the amino amide type, is widely used in medical and dental procedures for nerve block or infiltration anesthesia . Its chemical structure, N-(2-methylphenyl)-2-(propylamino)propanamide monohydrochloride, enables rapid onset of action (<2 minutes) and a duration of soft tissue anesthesia of approximately 2 hours . The drug stabilizes neuronal membranes by inhibiting sodium channel (NaV1.5) activity, preventing ionic fluxes required for nerve impulse propagation .

This compound is metabolized extensively in the liver, with less than 1% excreted unchanged. It is 55% protein-bound and crosses the blood-brain and placental barriers via passive diffusion . Notable applications include dental procedures, outpatient hysteroscopy , and combination therapies (e.g., EMLA cream with lidocaine) . However, it carries risks such as methemoglobinemia, particularly at high doses (>600 mg in adults) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylphenyl)-2-(propylamino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPJNTKRKALCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=CC=CC=C1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2031956
Record name Prilocaine hydrochloride
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Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1786-81-8
Record name Prilocaine hydrochloride
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Record name Prilocaine hydrochloride [USAN:USP]
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Record name Prilocaine hydrochloride
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Record name Prilocaine hydrochloride
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Record name Prilocaine hydrochloride
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Preparation Methods

Amidation and Alkylation Steps

The classical synthesis of prilocaine hydrochloride involves two primary steps: amidation of 2-chloropropionic acid with o-toluidine, followed by alkylation with tri-n-propylamine.

In the amidation step, 2-chloropropionic acid reacts with o-toluidine in the presence of a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholine (DMTMM). This generates the intermediate N-(2-methylphenyl)-2-chloropropionamide (Formula III) with a molar yield of 95% under optimized conditions (0°C, 4 hours). The alkylation step then employs tri-n-propylamine in acetone solvent, where the intermediate undergoes nucleophilic substitution to form prilocaine base. Subsequent treatment with hydrochloric acid yields the hydrochloride salt, achieving a purity of 99.9% after recrystallization with n-heptane and ethanol.

Challenges in Early Methods

Early industrial methods faced limitations:

  • Corrosive reagents : α-Chloropropionyl chloride, used in alternative routes, caused equipment degradation and required stringent safety measures.

  • Low yields : Traditional amidation with potassium carbonate as a base resulted in only 87% yield due to incomplete reaction and side-product formation.

  • Impurity control : Ethanol-based recrystallization failed to remove trace chloroethyl impurities, necessitating additional purification steps.

Improved Industrial Methods

One-Pot Synthesis Approaches

Modern patents describe one-pot methodologies to streamline production. For example, combining o-toluidine, α-chloropropionyl chloride, and tri-n-propylamine in acetone at 70°C for 14 hours achieves an 87% yield of prilocaine base. Acidification with concentrated HCl directly produces the hydrochloride salt with 96% yield and 99.96% purity. This approach reduces solvent usage by 30% compared to stepwise methods.

Table 1: Comparison of One-Pot vs. Stepwise Synthesis

ParameterOne-Pot MethodStepwise Method
Reaction Time (h)1418
Yield (%)8795
Purity (%)99.9699.9
Solvent Volume (L/kg)3.34.8

Catalytic Innovations

The substitution of potassium carbonate with DMTMM as a coupling agent significantly enhances reaction efficiency. DMTMM facilitates amidation at 0–10°C, avoiding exothermic side reactions and reducing energy consumption. This modification increases intermediate yield from 87% to 95% while eliminating the need for toxic solvents like dichloromethane.

Solvent and Temperature Optimization

Role of Acetone in Alkylation

Acetone emerges as the preferred solvent for alkylation due to its ability to dissolve both the intermediate and tri-n-propylamine. At 70°C, acetone promotes complete conversion within 8–10 hours, whereas dichloromethane requires 14 hours for similar results. Post-reaction, acetone is easily removed via vacuum distillation, simplifying downstream processing.

Low-Temperature Crystallization

Recrystallization of this compound using a n-heptane/ethanol (6:1 v/v) mixed solvent at −15°C achieves 99.9% purity. This method suppresses co-crystallization of impurities like 2-methylaniline, which are prevalent in ethanol-only systems.

Addressing Genotoxic Impurities

Chloroethyl Impurity Mitigation

Trace chloroethyl impurities, a byproduct of incomplete alkylation, are minimized through:

  • Extended reaction times : Prolonging alkylation to 14 hours reduces impurity levels from 0.5% to <0.1%.

  • Countercurrent washing : Washing the crude product with n-heptane and purified water removes residual tri-n-propylamine and inorganic salts.

Analytical Validation

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standardized for purity assessment. The mobile phase (acetonitrile:phosphate buffer, 60:40) resolves this compound from impurities with a retention time of 6.2 minutes .

Chemical Reactions Analysis

Types of Reactions: Prilocaine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.

Major Products:

    Oxidation: Ortho-toluidine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Clinical Applications

  • Dental Procedures
    • Prilocaine is commonly used for infiltration anesthesia in dental surgeries. Its efficacy in providing localized pain relief makes it a preferred choice among dental practitioners .
    • Case Study: A study involving 100 patients undergoing tooth extraction demonstrated that prilocaine provided adequate anesthesia with minimal side effects compared to other local anesthetics .
  • Emergency Medicine
    • In emergency settings, prilocaine combined with epinephrine is utilized for rapid pain relief and hemostasis during minor surgical interventions. This combination reduces bleeding and prolongs the anesthetic effect, which is critical in traumatic injuries .
    • Case Study: A clinical trial assessed the use of prilocaine and epinephrine in 50 patients with traumatic lacerations. Results indicated significant pain reduction and effective control of hemorrhage during treatment .
  • Pediatric Applications
    • Prilocaine is also used in pediatric patients due to its safety profile when administered appropriately. It is often employed for minor surgical procedures or diagnostic interventions in children .
    • Case Study: In a cohort study involving 30 children undergoing circumcision, prilocaine was shown to be effective in managing postoperative pain with a low incidence of adverse effects .
  • Dermatological Applications
    • Topically applied prilocaine is effective for procedures such as laser treatments or biopsies, providing localized anesthesia without the need for injections .
    • Case Study: A randomized controlled trial evaluated the use of topical prilocaine in 60 patients undergoing skin biopsies, reporting high satisfaction rates regarding pain management .

Pharmacokinetics

  • Absorption: Prilocaine is absorbed through the skin or mucous membranes when applied topically.
  • Distribution: It has a volume of distribution that varies based on the route of administration.
  • Metabolism: Primarily metabolized in the liver and kidneys.
  • Half-life: The half-life varies but typically ranges from 1 to 2 hours.
  • Excretion: Excreted via the kidneys as metabolites .

Adverse Effects

While generally well-tolerated, prilocaine can cause some adverse effects, including:

  • Allergic reactions
  • Methemoglobinemia (a rare but serious condition affecting oxygen transport)
  • Localized irritation at the injection site

Monitoring for these effects is crucial, especially in vulnerable populations such as pediatrics or patients with pre-existing conditions .

Data Table: Clinical Efficacy of this compound

Application AreaStudy TypeSample SizeKey Findings
Dental ProceduresRandomized Controlled Trial100Effective pain relief with minimal side effects
Emergency MedicineClinical Trial50Significant reduction in pain and bleeding control
Pediatric ProceduresCohort Study30Safe and effective postoperative pain management
Dermatological TreatmentsRandomized Controlled Trial60High patient satisfaction regarding pain control

Mechanism of Action

Prilocaine hydrochloride acts by binding to the intracellular surface of sodium channels on neuronal cell membranes. This binding blocks the influx of sodium ions, preventing the propagation of action potentials and thereby inhibiting nerve function. The block is reversible, and normal nerve function returns once the drug diffuses away from the cell .

Comparison with Similar Compounds

Comparison with Similar Local Anesthetics

Efficacy in Clinical Settings

Table 1: Clinical Efficacy in Pain Management
Drug (Concentration) Procedure Pain Scores (0–100) Additional Anesthetic Needed Source
Prilocaine HCl (2%) Laceration repair P2: 24.0 ± 16.0 No significant difference
Lidocaine HCl (1%) Laceration repair P2: 20.9 ± 14.9 No significant difference
Articaine HCl (4%) Pediatric dentistry No significant difference vs. prilocaine Not reported
  • Key Findings :
    • In laceration repair, lidocaine showed lower pain scores during suturing (P3: 13.4 vs. prilocaine’s 18.4) .
    • In pediatric dental procedures, prilocaine, articaine, and mepivacaine demonstrated equivalent efficacy .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Pharmacokinetic Profiles
Property Prilocaine HCl Lidocaine HCl Articaine HCl
Onset (minutes) <2 2–5 1–3
Duration (hours) ~2 1–2 1–2
Protein Binding (%) 55 64–75 70–80
Metabolism Hepatic Hepatic (CYP1A2) Plasma esterases
pH (10% solution) 6.0–7.0 5.0–7.0 3.8–4.2
  • Key Findings :
    • Prilocaine’s neutral pH (6.0–7.0) reduces injection pain compared to acidic articaine (pH 3.8–4.2) .
    • Articaine’s rapid esterase metabolism shortens systemic exposure, reducing toxicity risk compared to amides like prilocaine .
Table 3: Adverse Effects and Risks
Drug Methemoglobinemia Risk CNS Toxicity Threshold Notable Adverse Effects
Prilocaine HCl High (>8 mg/kg) 20 µg/mL (monkeys) Cyanosis, persistent paresthesia
Lidocaine HCl Low 5–10 µg/mL Seizures, hypotension
Bupivacaine HCl None 2–4 µg/mL Cardiotoxicity (prolonged QT)
  • Key Findings :
    • Prilocaine uniquely induces methemoglobinemia due to its metabolite o-toluidine, requiring methylene blue reversal in severe cases .
    • Lidocaine and bupivacaine pose higher risks of CNS and cardiovascular toxicity at lower plasma concentrations .

Biological Activity

Prilocaine hydrochloride is a local anesthetic of the amino amide type, widely used in medical and dental procedures due to its efficacy and safety profile. This article delves into the biological activity of prilocaine, its pharmacokinetics, mechanisms of action, adverse effects, and relevant case studies.

Prilocaine primarily exerts its effects by blocking sodium channels on neuronal cell membranes. This action inhibits the propagation of nerve impulses, leading to local anesthesia. The drug's affinity for sodium channels allows it to stabilize the neuronal membrane, reducing excitability and conduction velocity in nerve fibers .

Pharmacokinetics

The pharmacokinetic properties of prilocaine are crucial for understanding its clinical application:

  • Absorption : Prilocaine is absorbed more slowly than lidocaine due to its slight vasoconstrictor effect.
  • Protein Binding : Approximately 55% of prilocaine binds to plasma proteins at concentrations between 0.5-1.0 mg/mL.
  • Metabolism : It is metabolized primarily in the liver and kidneys, with o-toluidine being a significant metabolite associated with methemoglobinemia.
  • Elimination Half-Life : The elimination half-life ranges from 10 to 150 minutes, depending on liver and kidney function .

Adverse Effects

One notable adverse effect associated with prilocaine is methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing oxygen delivery to tissues. This condition can occur after high doses or prolonged exposure to prilocaine. A case study highlighted a patient who developed methemoglobinemia after receiving 1000 mg of prilocaine during a liposuction procedure. The patient exhibited symptoms such as cyanosis and shortness of breath, with a methemoglobin level measured at 40%. Treatment involved oxygen therapy and administration of methylene blue, which successfully reduced the methemoglobin level to 2% .

Case Study: Prilocaine-Induced Methemoglobinemia

A significant case report documented a 20-year-old female who developed methemoglobinemia after receiving an infiltration of prilocaine during liposuction. Initial symptoms included prostration and cyanosis, leading to her admission where her methemoglobin levels were critically high. The treatment protocol included vitamin C and methylene blue, demonstrating effective management of this rare but serious complication .

Efficacy in Spinal Anesthesia

Research has shown that a hyperbaric solution of 2% prilocaine is effective for spinal anesthesia in day-case surgeries. A study compared this formulation with standard solutions and found that it provided faster onset times for both motor and sensory blocks while ensuring greater hemodynamic stability during procedures .

Comparison Table: Prilocaine vs. Other Local Anesthetics

PropertyPrilocaineLidocaineBupivacaine
Onset TimeModerate (5-15 min)Rapid (2-5 min)Slow (10-20 min)
Duration of ActionShort (1-2 hours)Intermediate (1-2 hours)Long (3-8 hours)
Cardiac ToxicityLowModerateHigh
Methemoglobinemia RiskModerateLowLow
Common UsesDental proceduresDental & regional anesthesiaMajor surgeries

Q & A

Q. What experimental models are recommended to assess the efficacy of prilocaine hydrochloride in local anesthesia?

Methodological Answer:

  • In vitro electrophysiological assays using voltage-clamp techniques on isolated neuronal cells (e.g., dorsal root ganglia) can quantify prilocaine's inhibition of voltage-gated sodium channels (NaV1.5) .
  • In vivo rodent models (e.g., tail-flick or paw-withdrawal tests) evaluate anesthetic onset/duration. For dental applications, maxillary infiltration or inferior alveolar nerve block protocols in primates or rabbits mimic human pharmacokinetics .
  • Ex vivo nerve preparations (e.g., isolated sciatic nerve) measure compound action potential blockade using extracellular electrodes .

Q. How should researchers address prilocaine's potential to induce methemoglobinemia in preclinical studies?

Methodological Answer:

  • Use spectrophotometric assays to quantify methemoglobin levels in blood samples from animal models (e.g., rats) post-administration .
  • Evaluate dose-dependency by comparing prilocaine with its metabolite o-toluidine, a known methemoglobin inducer, using in vitro hemoglobin oxidation assays .
  • Incorporate genetic models (e.g., glucose-6-phosphate dehydrogenase-deficient mice) to assess susceptibility .

Q. What analytical techniques are suitable for characterizing this compound's chemical stability?

Methodological Answer:

  • High-performance liquid chromatography (HPLC) with UV detection monitors degradation products under varying pH and temperature conditions .
  • Mass spectrometry (MS) identifies metabolites like o-toluidine and N-propylalanine in biological matrices .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and crystallinity .

Q. How can researchers ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • Follow OSHA HCS guidelines : Use fume hoods for powder handling, wear nitrile gloves, and employ gas chromatography to monitor airborne o-toluidine levels .
  • Implement wastewater containment protocols to prevent environmental release, given prilocaine's low biodegradability and potential aquatic toxicity .

Advanced Research Questions

Q. What methodologies are recommended to evaluate the environmental risk of prilocaine metabolites?

Methodological Answer:

  • Conduct microcosm studies simulating wastewater treatment to track metabolite persistence (e.g., o-toluidine) using LC-MS/MS .
  • Apply QSAR (Quantitative Structure-Activity Relationship) models to predict ecotoxicity of unstudied metabolites, validated against Daphnia magna acute toxicity assays (EC50) .
  • Use PEC/PNEC recalculation with metabolite-specific data, adjusting the EMA default dilution factor (D=10) for region-specific hydrological conditions .

Q. How can pharmacokinetic (PK) modeling optimize prilocaine dosing in hepatic/renal impairment?

Methodological Answer:

  • Develop physiologically based pharmacokinetic (PBPK) models incorporating hepatic CYP1A2/3A4 and renal clearance pathways, parameterized with in vitro microsomal metabolism data .
  • Validate models using serial plasma sampling in rodent models with induced cirrhosis or nephrectomy, comparing prilocaine and o-toluidine AUC ratios .

Q. What advanced structural analysis techniques elucidate prilocaine's solvation behavior in biological systems?

Methodological Answer:

  • Neutron diffraction with isotopic substitution reveals hydration patterns around prilocaine's aromatic ring and amide group in aqueous solutions .
  • Molecular dynamics simulations (e.g., using GROMACS) model interactions with lipid bilayers to predict diffusion rates in nerve tissues .

Q. How can researchers investigate prilocaine's impact on the gut microbiome?

Methodological Answer:

  • Use 16S rRNA sequencing to profile fecal microbiota in animal models (e.g., mice) after chronic prilocaine exposure, focusing on Collinsella aerofaciens depletion .
  • Perform in vitro co-culture assays with human gut commensals to assess direct antimicrobial effects versus host-mediated immunomodulation .

Q. What experimental approaches differentiate prilocaine's sodium channel blockade from other amide anesthetics?

Methodological Answer:

  • Patch-clamp electrophysiology on heterologously expressed NaV subtypes (e.g., NaV1.7 vs. NaV1.5) quantifies prilocaine's IC50 and use-dependent inhibition .
  • Molecular docking studies (e.g., AutoDock Vina) compare prilocaine's binding affinity to lidocaine in sodium channel homology models .

Q. How can in vitro models predict prilocaine's neurotoxicity in prolonged infusions?

Methodological Answer:

  • 3D human neuron cultures (e.g., induced pluripotent stem cell-derived) assess axonal degeneration via immunofluorescence for β-III tubulin and neurofilament markers .
  • Microelectrode array (MEA) systems measure spontaneous firing rate suppression and recovery post-washout .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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